3-Cyclobutylazetidine Hydrochloride: A Strategic sp³-Rich Scaffold for Medicinal Chemistry
3-Cyclobutylazetidine Hydrochloride: A Strategic sp³-Rich Scaffold for Medicinal Chemistry
Executive Summary
3-Cyclobutylazetidine hydrochloride (CAS: 1803588-02-4) represents a high-value, sp³-rich building block in modern drug discovery. As the pharmaceutical industry shifts away from flat, aromatic-heavy structures toward three-dimensional (3D) scaffolds, this molecule offers a unique solution. It functions as a conformationally restricted bioisostere of piperidine and pyrrolidine, providing precise exit vectors for side chains while modulating lipophilicity (LogP) and metabolic stability. This guide details the structural rationale, synthesis pathways, and handling protocols required to integrate this scaffold into lead optimization programs.
Chemical Profile & Technical Specifications[1][2][3][4][5][6]
| Property | Specification |
| IUPAC Name | 3-Cyclobutylazetidine hydrochloride |
| CAS Number | 1803588-02-4 |
| Molecular Formula | C₇H₁₃N[1][2][3][4] · HCl |
| Molecular Weight | 147.65 g/mol (Salt); 111.19 g/mol (Free Base) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water, DMSO, Methanol |
| pKa (Calculated) | ~11.0 (Conjugate acid of secondary amine) |
| SMILES | C1CC(C1)C2CNC2.Cl |
| InChI Key | Unique identifier for specific isomer tracking |
Structural Significance
The molecule consists of a strained four-membered azetidine ring substituted at the C3 position with a four-membered cyclobutyl ring. This "4-on-4" spiro-like connectivity (though not spirocyclic) creates a compact, hydrophobic domain that is chemically distinct from isopropyl or sec-butyl analogs.
Mechanistic Insight: The "Why" in Drug Design
Bioisosterism and Exit Vectors
In medicinal chemistry, replacing a six-membered piperidine ring with a four-membered azetidine ring effects a dramatic change in the "exit vectors"—the angles at which substituents project into the binding pocket.
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Contraction Effect: The azetidine ring reduces the distance between the nitrogen atom (often a key basic interaction point) and the C3-substituent, pulling the hydrophobic bulk closer to the core.
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Conformational Locking: Unlike a 3-isopropyl group, which has free rotation, the cyclobutyl ring has restricted internal mobility (puckering), reducing the entropic penalty upon protein binding.
Metabolic Stability
Azetidines often show superior metabolic stability compared to pyrrolidines and piperidines. The high ionization potential of the strained ring can reduce the propensity for N-oxidation. Furthermore, the cyclobutyl group at C3 sterically shields the vulnerable C2/C4 positions of the azetidine ring from oxidative metabolism (e.g., by CYP450 enzymes).
Lipophilicity Modulation (Fsp³)
Increasing the fraction of sp³-hybridized carbons (Fsp³) correlates with improved clinical success. 3-Cyclobutylazetidine adds significant carbon bulk (+4 carbons) without introducing aromaticity, allowing chemists to increase potency (via hydrophobic effect) while maintaining solubility and reducing "flatness"-related toxicity.
Figure 1: Logical flow for selecting 3-Cyclobutylazetidine as a scaffold for lead optimization.
Synthesis & Manufacturing Strategy
The synthesis of 3-cyclobutylazetidine is non-trivial due to the difficulty of forming bonds between two strained rings. The most robust route utilizes Nickel-catalyzed cross-coupling (Negishi or Suzuki-Miyaura type) on a protected azetidine precursor.
Retrosynthetic Analysis
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Disconnection: C3(Azetidine)–C1(Cyclobutyl) bond.
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Precursors: 1-Boc-3-iodoazetidine (Electrophile) + Cyclobutylzinc bromide (Nucleophile).
Recommended Synthetic Protocol (Laboratory Scale)
Step 1: Cross-Coupling (Negishi)
-
Reagents: 1-Boc-3-iodoazetidine (1.0 eq), Cyclobutylzinc bromide (0.5 M in THF, 1.5 eq), NiCl₂(glyme) (0.05 eq), trans-2-aminocyclohexanol (ligand, 0.05 eq).
-
Solvent: Anhydrous Isopropanol (IPA) or THF.
-
Procedure:
-
Under inert atmosphere (Ar/N₂), charge the reaction vessel with the nickel catalyst and ligand.
-
Add the iodoazetidine and solvent.
-
Add the organozinc reagent dropwise at 0°C to control exotherm.
-
Stir at room temperature for 12–16 hours.
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Quench: Saturated NH₄Cl solution.
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Purification: Silica gel chromatography (Hexanes/EtOAc) to isolate tert-butyl 3-cyclobutylazetidine-1-carboxylate.
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Step 2: Deprotection (Salt Formation)
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Substrate: tert-butyl 3-cyclobutylazetidine-1-carboxylate.
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Reagent: 4M HCl in Dioxane (excess, ~10 eq).
-
Procedure:
-
Dissolve the Boc-intermediate in minimal DCM or Dioxane.
-
Add HCl/Dioxane at 0°C.
-
Stir at RT for 2–4 hours (monitor by TLC/LCMS for disappearance of starting material).
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Isolation: The product often precipitates as the hydrochloride salt. Filter the white solid and wash with diethyl ether to remove organic byproducts.
-
Drying: Vacuum oven at 40°C.
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Figure 2: Synthetic workflow for accessing the hydrochloride salt via metal-catalyzed cross-coupling.
Experimental Handling & Protocols
Free-Basing Protocol
The HCl salt is stable but must be converted to the free amine for nucleophilic reactions (e.g., amide coupling, SNAr).
Protocol:
-
Suspend 3-Cyclobutylazetidine HCl in DCM (10 mL/g).
-
Add Saturated NaHCO₃ or 1M NaOH (2.0 eq) and stir vigorously for 15 minutes.
-
Separate the organic layer. Extract the aqueous layer 2x with DCM.
-
Dry combined organics over Na₂SO₄.
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Critical: Use the solution immediately or concentrate carefully at low temperature/vacuum. Free azetidines can be volatile and prone to polymerization if stored neat for long periods.
Storage Conditions
-
Hygroscopicity: The HCl salt may be hygroscopic. Store in a desiccator.
-
Temperature: 2–8°C (Refrigerated) recommended for long-term stability.
-
Incompatibility: Strong oxidizing agents.
Safety & Compliance (GHS)[9]
Signal Word: WARNING
| Hazard Class | Code | Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation.[5][6] |
| STOT-SE | H335 | May cause respiratory irritation. |
Precautionary Measures:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Ventilation: Handle powder in a fume hood to avoid inhalation.
-
First Aid: In case of eye contact, rinse cautiously with water for 15 minutes.
References
-
PubChem Compound Summary. "3-Cyclobutylazetidine hydrochloride."[1][2] National Center for Biotechnology Information. Accessed 2026.[7][8] Link
- Duncton, M. A. J. (2011). "Azetidines: new tools for the medicinal chemist." MedChemComm, 2(12), 1135-1161. (Context on azetidine bioisosteres).
- Mykhailiuk, P. K. (2014). "Saturated bioisosteres of benzene: where to go next?" Organic & Biomolecular Chemistry. (Discussion on sp³-rich scaffolds).
-
ChemicalBook. "3-Cyclobutylazetidine hydrochloride Product Specifications." Link
-
Accela ChemBio. "Product Data Sheet: 3-Cyclobutylazetidine hydrochloride (CAS 1803588-02-4)."[1][2] Link
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